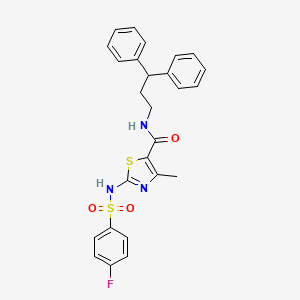
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is a chemical compound with the molecular formula C6H2Cl6 and a molecular weight of 286.8 g/mol . It is characterized by the presence of two dichloromethylene groups attached to a cyclobutane ring, along with two chlorine atoms at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutene with chlorine gas under controlled conditions to introduce the dichloromethylene groups . The reaction is usually carried out at elevated temperatures and may require the presence of a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the chlorination reactions safely and efficiently. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated cyclobutane derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclobutane compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated cyclobutane carboxylic acids, while reduction can produce partially dechlorinated cyclobutane derivatives .
科学的研究の応用
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane has several applications in scientific research, including:
作用機序
The mechanism of action of 1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function . These interactions can affect various cellular processes and pathways, contributing to its biological activity .
類似化合物との比較
Similar Compounds
3,4-Bis(dichloromethylene)-1,2-dichloro-1-cyclobutene: This compound has a similar structure but differs in the position of the chlorine atoms and the presence of a double bond.
1,2-Dichloro-3,4-bis(dichloromethyl)cyclobutane: This compound has dichloromethyl groups instead of dichloromethylene groups.
Uniqueness
1,2-Dichloro-3,4-bis(dichloromethylene)cyclobutane is unique due to its specific arrangement of chlorine atoms and dichloromethylene groups on the cyclobutane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
特性
CAS番号 |
55044-46-7 |
|---|---|
分子式 |
C6H2Cl6 |
分子量 |
286.8 g/mol |
IUPAC名 |
1,2-dichloro-3,4-bis(dichloromethylidene)cyclobutane |
InChI |
InChI=1S/C6H2Cl6/c7-3-1(5(9)10)2(4(3)8)6(11)12/h3-4H |
InChIキー |
BMOVIMWGAWTJDT-UHFFFAOYSA-N |
正規SMILES |
C1(C(C(=C(Cl)Cl)C1=C(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-[(2-Chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941545.png)




